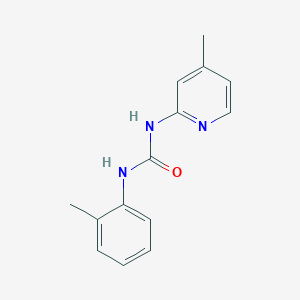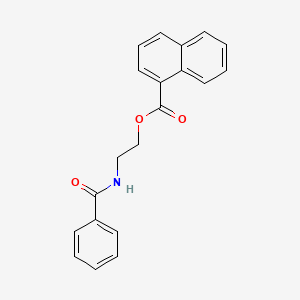![molecular formula C16H10BrN3O B5439413 3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5439413.png)
3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine, commonly known as BRD-7389, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine-based compound that has been synthesized through a multi-step process. BRD-7389 has been shown to exhibit promising results in various preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.
作用機序
BRD-7389 exerts its pharmacological effects by inhibiting the activity of protein kinases CK1δ, CK1ε, and DYRK1A. These kinases play a crucial role in various cellular processes, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting these kinases, BRD-7389 can modulate various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development, which can have therapeutic implications.
Biochemical and Physiological Effects:
BRD-7389 has been shown to exhibit potent inhibitory activity against CK1δ, CK1ε, and DYRK1A, which are involved in various cellular processes. Inhibition of these kinases by BRD-7389 can lead to modulation of various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development. BRD-7389 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make BRD-7389 a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
BRD-7389 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent inhibitory activity against several protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, BRD-7389 also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Further studies are required to fully understand its pharmacological effects and potential therapeutic applications.
将来の方向性
There are several future directions for the study of BRD-7389. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another potential direction is to study its pharmacological effects in vivo using animal models. Additionally, further studies are required to fully understand its mechanism of action and to optimize its pharmacological properties. Overall, BRD-7389 is a promising compound that has the potential to be developed as a drug for the treatment of various diseases.
合成法
The synthesis of BRD-7389 involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-furancarboxaldehyde to form a Schiff base intermediate. This intermediate is then reacted with ethyl acetoacetate to form a pyrazolone intermediate, which is further reacted with guanidine carbonate to form the final product, BRD-7389. The synthesis of BRD-7389 has been optimized to yield high purity and high yield.
科学的研究の応用
BRD-7389 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against several protein kinases, including CK1δ, CK1ε, and DYRK1A, which are involved in various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development. BRD-7389 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make BRD-7389 a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
特性
IUPAC Name |
3-(4-bromophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOHQPRXCLUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5439333.png)
![1-[1-({6-[(2-hydroxyethyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5439347.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5439367.png)



![2-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5439391.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5439400.png)
![3-{2-[ethyl(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439405.png)
![2-tert-butyl-6-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5439415.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5439430.png)